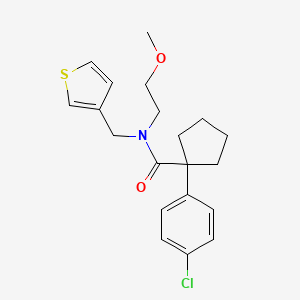
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a thiophen-3-ylmethyl group attached to a cyclopentanecarboxamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the amide. The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl chloride and a strong base like sodium hydride. Finally, the thiophen-3-ylmethyl group can be attached via a nucleophilic substitution reaction using thiophen-3-ylmethyl bromide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide: Similar structure but with a thiophen-2-ylmethyl group instead of thiophen-3-ylmethyl.
1-(4-chlorophenyl)-N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
1-(4-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2S/c1-24-12-11-22(14-16-8-13-25-15-16)19(23)20(9-2-3-10-20)17-4-6-18(21)7-5-17/h4-8,13,15H,2-3,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHXHSMDUDMZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














